molecular formula C4Cl3NOS B1314353 4,5-Dichloroisothiazole-3-carbonyl chloride CAS No. 220769-88-0

4,5-Dichloroisothiazole-3-carbonyl chloride

Cat. No.: B1314353
CAS No.: 220769-88-0
M. Wt: 216.5 g/mol
InChI Key: MIPDGENRSWVXEQ-UHFFFAOYSA-N
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Description

4,5-Dichloroisothiazole-3-carbonyl chloride is a chemical compound belonging to the isothiazole family It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the isothiazole ring and a carbonyl chloride group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloroisothiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the acylation of 4,5-dichloroisothiazole with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the reagent and the solvent. The general reaction scheme is as follows:

4,5-Dichloroisothiazole+Thionyl chloride4,5-Dichloroisothiazole-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4,5-Dichloroisothiazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4,5-Dichloroisothiazole+Thionyl chloride→4,5-Dichloroisothiazole-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Another method involves the use of phosphorus trichloride and oxygen to achieve the chlorination and subsequent formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Acylation: It can acylate various nucleophiles, including amines and alcohols, to form corresponding amides and esters.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Lewis acids like aluminum chloride can be used to enhance reaction rates.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Ketones: Formed by the reaction with organometallic reagents.

Scientific Research Applications

4,5-Dichloroisothiazole-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It is employed in the synthesis of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4,5-dichloroisothiazole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloroisothiazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    4,5-Dichloroisothiazole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group.

    4,5-Dichloroisothiazole-3-ester: Contains an ester group instead of a carbonyl chloride group.

Uniqueness

4,5-Dichloroisothiazole-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives

Properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NOS/c5-1-2(3(6)9)8-10-4(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDGENRSWVXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514521
Record name 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220769-88-0
Record name 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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